
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline is a tetrapeptide composed of four amino acids: phenylalanine, threonine, tyrosine, and proline. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA or NMM. The synthesis is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques like HPLC. The choice of method depends on the desired scale and application of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophilic reagents like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for designing novel peptides and studying peptide interactions.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-proline: A dipeptide with similar structural features but lacking the threonine and tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A heptapeptide with additional amino acids, offering different biological activities.
Uniqueness
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline is unique due to its specific combination of amino acids, which confer distinct physicochemical properties and biological activities. The presence of both hydrophobic (phenylalanine, tyrosine) and polar (threonine, proline) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Propriétés
Numéro CAS |
834861-96-0 |
|---|---|
Formule moléculaire |
C27H34N4O7 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H34N4O7/c1-16(32)23(30-24(34)20(28)14-17-6-3-2-4-7-17)25(35)29-21(15-18-9-11-19(33)12-10-18)26(36)31-13-5-8-22(31)27(37)38/h2-4,6-7,9-12,16,20-23,32-33H,5,8,13-15,28H2,1H3,(H,29,35)(H,30,34)(H,37,38)/t16-,20+,21+,22+,23+/m1/s1 |
Clé InChI |
BWZRWJXKTMWVIM-YPKJBDGSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



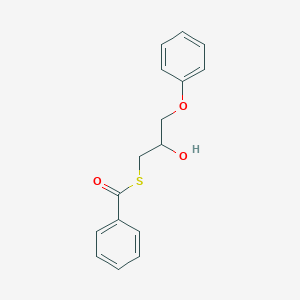

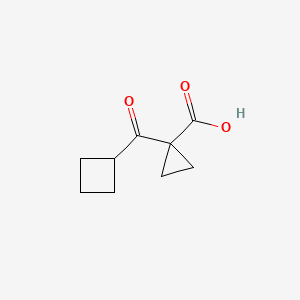
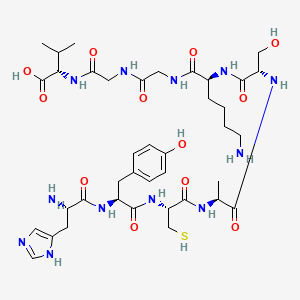




![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
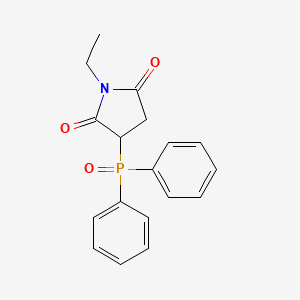
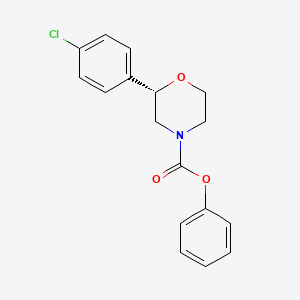
![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
